![molecular formula C20H30N2O5S B2708970 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide CAS No. 922014-22-0](/img/structure/B2708970.png)
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O5S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could be used in the development of new drugs for treating these conditions.
Neurodegenerative Disorders
Given the biological activity of THIQ-based compounds against neurodegenerative disorders , this compound could potentially be used in the research and treatment of diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Infective Pathogens
THIQ-based compounds have shown diverse biological activities against various infective pathogens . This suggests that the compound could be used in the development of new antimicrobial drugs.
Structural-Activity Relationship (SAR) Studies
The compound could be used in SAR studies to understand the relationship between the molecular structure of THIQ-based compounds and their biological activity .
Protein Lysine Methyltransferases Inhibition
The compound has a structural similarity to a known inhibitor of the protein lysine methyltransferase G9a . This suggests that it could potentially be used in the research of epigenetic regulation and cancer therapeutics.
Synthetic Strategies Development
The complex structure of the compound could be used as a model in the development of new synthetic strategies for constructing the core scaffold of THIQ-based compounds .
properties
IUPAC Name |
2-cyclopentyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-7-9-22(14-17(16)13-19(18)27-2)28(24,25)10-8-21-20(23)11-15-5-3-4-6-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAALXYQWWHGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide |
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